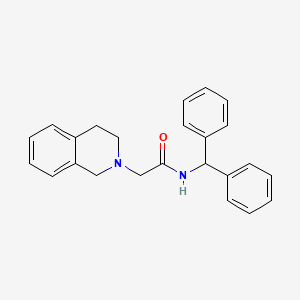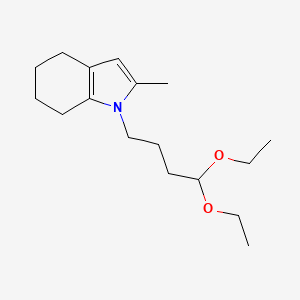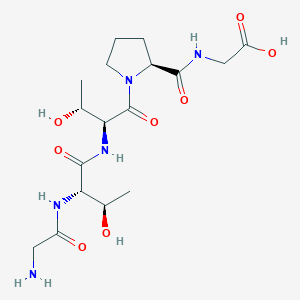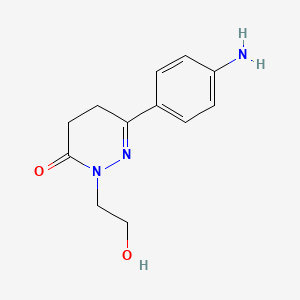
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to a dihydroisoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Dihydroisoquinoline Ring: The dihydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydroisoquinoline intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and dihydroisoquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl position. Reagents such as alkyl halides or sulfonates can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
科学研究应用
Chemistry: N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and dihydroisoquinoline moieties may contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.
相似化合物的比较
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide:
This compound analogs: Compounds with similar structures but different substituents on the benzhydryl or dihydroisoquinoline moieties.
Uniqueness: this compound stands out due to its unique combination of structural features, which may confer distinct biological activities and synthetic utility
属性
CAS 编号 |
827309-96-6 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC 名称 |
N-benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H24N2O/c27-23(18-26-16-15-19-9-7-8-14-22(19)17-26)25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24H,15-18H2,(H,25,27) |
InChI 键 |
CZYFGZYVXMLAKU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)

